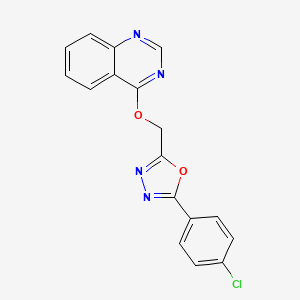

2-(4-Chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole

CAS No.: 793722-88-0

Cat. No.: VC14528713

Molecular Formula: C17H11ClN4O2

Molecular Weight: 338.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 793722-88-0 |

|---|---|

| Molecular Formula | C17H11ClN4O2 |

| Molecular Weight | 338.7 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C17H11ClN4O2/c18-12-7-5-11(6-8-12)16-22-21-15(24-16)9-23-17-13-3-1-2-4-14(13)19-10-20-17/h1-8,10H,9H2 |

| Standard InChI Key | OURQZXKGVBMXLD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)OCC3=NN=C(O3)C4=CC=C(C=C4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,3,4-oxadiazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a quinazolin-4-yloxymethyl moiety. The IUPAC name, 2-(4-chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole, reflects this arrangement. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₁ClN₄O₂ |

| Molecular Weight | 338.7 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)OCC3=NN=C(O3)C4=CC=C(C=C4)Cl |

| Solubility (pH 7.4) | 41.3 µg/mL |

The presence of the electron-withdrawing chlorine atom and nitrogen-rich heterocycles contributes to its low solubility in aqueous media, a common trait among bioactive oxadiazoles.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (OURQZXKGVBMXLD-UHFFFAOYSA-N) and InChI string provide unique identifiers for chemical databases. Nuclear magnetic resonance (NMR) data for analogous compounds, such as 2-(4-chlorobenzyl)-5-((quinazolin-4-yloxy)methyl)-1,3,4-oxadiazole, reveal characteristic peaks:

-

¹H NMR (DMSO-d₆): δ 5.46 (s, 2H, -OCH₂-), 7.33–8.50 (m, aromatic protons) .

-

¹³C NMR: Signals at δ 168.38 (oxadiazole C-2), 163.51 (quinazoline C-4), and 134.33 (chlorophenyl C-1) .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions between hydrazides and carboxylic acids or aldehydes under reflux conditions. For this compound, a plausible pathway includes:

-

Formation of the oxadiazole ring: Reacting 4-chlorobenzohydrazide with a quinazoline-containing aldehyde in the presence of a dehydrating agent like phosphorus oxychloride.

-

Ether linkage introduction: Coupling the intermediate with a hydroxymethylquinazoline derivative using a base catalyst.

A related synthesis of 2-(4-chlorobenzyl)-5-((quinazolin-4-yloxy)methyl)-1,3,4-oxadiazole achieved a 48% yield via similar steps, highlighting the feasibility of this approach .

Optimization Challenges

Key challenges include minimizing side reactions during cyclization and improving the yield of the etherification step. Solvent selection (e.g., DMF or THF) and temperature control are critical to suppress hydrolysis of the oxadiazole ring.

Biological Activities and Mechanistic Insights

Antimicrobial and Antiparasitic Effects

1,3,4-Oxadiazoles are known to disrupt microbial cell membranes and inhibit enzymes like dihydrofolate reductase. Although unconfirmed for this specific compound, derivatives with chloro-substituted aryl groups have demonstrated broad-spectrum antibacterial activity.

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute toxicity (oral) | H302 | Avoid ingestion |

| Skin irritation | H315 | Wear protective gloves |

| Eye damage | H319 | Use face shields |

| Respiratory irritation | H335 | Use in well-ventilated areas |

First Aid Protocols

-

Inhalation: Move to fresh air; administer artificial respiration if needed .

-

Skin contact: Wash with soap and water; seek medical attention for irritation .

-

Eye exposure: Rinse with water for 15 minutes and consult a physician .

Future Research Directions

Targeted Biological Screening

Priority areas include:

-

Kinase inhibition assays: Evaluate potency against VEGFR2, EGFR, and other oncology targets.

-

In vivo toxicity studies: Assess pharmacokinetics and organ-specific toxicity in model organisms.

Structural Modifications

-

Electron-withdrawing groups: Introduce nitro or trifluoromethyl groups to enhance binding affinity.

-

Prodrug formulations: Improve solubility via phosphate or glycoside conjugates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume